molecular formula C12H14FNO B15304223 N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide

N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide

Katalognummer: B15304223
Molekulargewicht: 207.24 g/mol
InChI-Schlüssel: HYBHATFNUUEMME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide is a chemical compound with the molecular formula C12H14FNO and a molecular weight of 207.25 g/mol It is characterized by the presence of a fluoromethyl group attached to a cyclobutyl ring, which is further connected to a benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoromethyl Group: The fluoromethyl group is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling with Benzamide: The final step involves coupling the fluoromethylcyclobutyl intermediate with benzamide under suitable reaction conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclobutyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.

Wirkmechanismus

The mechanism of action of N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The benzamide moiety may contribute to the compound’s ability to interact with proteins involved in signaling pathways, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[(1s,3s)-3-(fluoromethyl)cyclobutyl]benzamide: A stereoisomer with similar structural features but different spatial arrangement.

    N-[2-(fluoromethyl)cyclopropyl]benzamide: Contains a cyclopropyl ring instead of a cyclobutyl ring.

    3-(fluoromethyl)benzamide: Lacks the cyclobutyl ring, having a simpler structure.

Uniqueness

N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide is unique due to its specific stereochemistry and the presence of both a fluoromethyl group and a cyclobutyl ring

Eigenschaften

Molekularformel

C12H14FNO

Molekulargewicht

207.24 g/mol

IUPAC-Name

N-[3-(fluoromethyl)cyclobutyl]benzamide

InChI

InChI=1S/C12H14FNO/c13-8-9-6-11(7-9)14-12(15)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,14,15)

InChI-Schlüssel

HYBHATFNUUEMME-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC1NC(=O)C2=CC=CC=C2)CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.